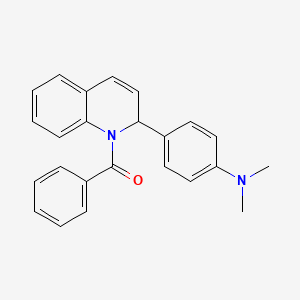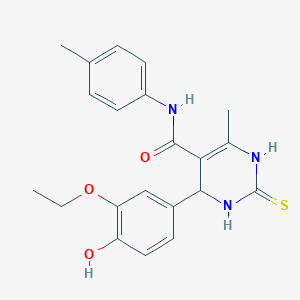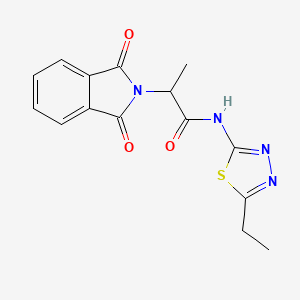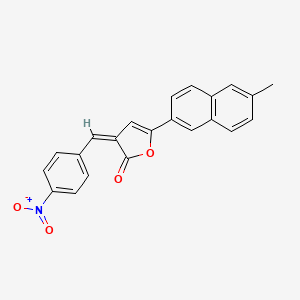![molecular formula C18H23NO2 B5032785 {1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B5032785.png)
{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol, also known as M1, is a synthetic compound that is used in scientific research. It is a potent and selective agonist of the mu-opioid receptor, which is involved in modulating pain perception and reward pathways in the brain.
作用机制
{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Binding of this compound to the mu-opioid receptor activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception and reward behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its interaction with the mu-opioid receptor. This compound has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception. It has also been shown to activate the reward pathway in the brain, leading to feelings of euphoria and pleasure.
实验室实验的优点和局限性
One advantage of using {1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows for precise modulation of this receptor. However, one limitation is that this compound is a synthetic compound and may not fully replicate the effects of endogenous opioids in the body. Additionally, the use of this compound in lab experiments may not fully reflect the complex interplay between different neurotransmitters and signaling pathways in vivo.
未来方向
There are several future directions for research involving {1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol. One direction is to study the effects of this compound on other opioid receptors, such as the delta and kappa receptors, which may have different roles in pain perception and reward behavior. Another direction is to study the effects of this compound in different animal models of pain and addiction, to better understand its potential therapeutic applications. Finally, the development of more potent and selective agonists of the mu-opioid receptor, based on the structure of this compound, may lead to new and improved treatments for pain and addiction.
合成方法
The synthesis of {1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol involves several steps, starting with the reaction of 4-methoxy-1-naphthaldehyde with piperidine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine, which is then converted to the final product by reaction with paraformaldehyde and hydrochloric acid. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
科学研究应用
{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol has been extensively used in scientific research to study the mu-opioid receptor and its role in pain perception and reward pathways. It has been shown to be a potent and selective agonist of the mu-opioid receptor, with high affinity and efficacy. This compound has been used in vitro to study the binding and signaling properties of the mu-opioid receptor, as well as in vivo to study its effects on pain perception and reward behavior.
属性
IUPAC Name |
[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-18-9-8-15(16-6-2-3-7-17(16)18)12-19-10-4-5-14(11-19)13-20/h2-3,6-9,14,20H,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFNLCMGBYCEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S*,4S*)-1-[(8-chloro-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5032724.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5032726.png)
![N-[5-(anilinocarbonyl)-2-chlorophenyl]-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5032738.png)



![1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5032764.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5032770.png)
![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5032774.png)
![4-bromo-2-methoxy-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5032778.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5032791.png)


![N,N-diethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5032804.png)
